MAT2A inhibitor 3
Overview
Description
MAT2A inhibitor 3 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme crucial for the production of S-adenosyl methionine (SAM), a universal methyl donor involved in various cellular processes. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancers with deletions in the methylthioadenosine phosphorylase (MTAP) gene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MAT2A inhibitor 3 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves scaling up the laboratory synthesis, optimizing reaction parameters such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: MAT2A inhibitor 3 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific transformation, with typical conditions involving controlled temperatures and inert atmospheres .
Major Products: The major products formed from these reactions include various derivatives of the core scaffold, each with distinct functional groups that contribute to the compound’s biological activity .
Scientific Research Applications
MAT2A inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MAT2A in cellular metabolism and epigenetics.
Biology: Investigated for its effects on cellular processes such as methylation and gene expression.
Industry: Utilized in the development of novel cancer therapies and as a lead compound for drug discovery.
Mechanism of Action
MAT2A inhibitor 3 exerts its effects by inhibiting the activity of methionine adenosyltransferase 2A, leading to a reduction in the production of S-adenosyl methionine. This reduction disrupts methylation processes, affecting DNA and RNA synthesis, protein function, and ultimately inhibiting cancer cell growth. The compound’s mechanism involves the disruption of the methionine cycle and the selective inhibition of protein arginine methyltransferase 5 (PRMT5), leading to pre-mRNA splicing defects and accumulation of DNA damage .
Comparison with Similar Compounds
- ISM3412
- IDE397
MAT2A inhibitor 3 stands out due to its unique combination of high selectivity, potency, and broad applicability in cancer research and therapy.
Properties
IUPAC Name |
7-chloro-4-(dimethylamino)-1-phenylquinazolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-19(2)15-13-9-8-11(17)10-14(13)20(16(21)18-15)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLJEYLWRAPHBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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